BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL-

Beschreibung

BenchChem offers high-quality BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

60032-67-9 |

|---|---|

Molekularformel |

C10H14N2O2 |

Molekulargewicht |

194.23 g/mol |

IUPAC-Name |

4-amino-3-hydroxy-N-phenylbutanamide |

InChI |

InChI=1S/C10H14N2O2/c11-7-9(13)6-10(14)12-8-4-2-1-3-5-8/h1-5,9,13H,6-7,11H2,(H,12,14) |

InChI-Schlüssel |

UGSYSCOHCGEFKC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)CC(CN)O |

Kanonische SMILES |

C1=CC=C(C=C1)NC(=O)CC(CN)O |

Synonyme |

4-amino-3-hydroxybutananilide 4-amino-3-hydroxybutananilide monohydrochloride |

Herkunft des Produkts |

United States |

Synthesis and Mechanistic Evaluation of 4-Amino-3-hydroxy-N-phenylbutanamide: A Technical Guide

Executive Summary

BUTANAMIDE, 4-AMINO-3-HYDROXY-N-PHENYL- (CAS 60032-67-9) is a specialized anilide derivative of 4-amino-3-hydroxybutanoic acid (GABOB). GABOB is a well-characterized

This whitepaper outlines a robust, self-validating three-step synthetic pathway for this compound, focusing on mechanistic causality, orthogonal protection strategies, and rigorous analytical validation.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 4-amino-3-hydroxy-N-phenylbutanamide presents two distinct chemical challenges: the presence of a reactive primary amine on the starting material, and the poor nucleophilicity of the target amine (aniline).

The Necessity of Orthogonal Protection

Direct amidation of unprotected GABOB with aniline would inevitably lead to competitive self-condensation and polymerization. To prevent this, the primary amine of GABOB must be transiently masked. The tert-butyloxycarbonyl (Boc) group is selected because it is highly stable under the basic conditions required for amidation, yet easily cleaved under mild acidic conditions that leave the newly formed amide bond intact (2[2]).

Expert Insight - Omitting Hydroxyl Protection: A common question in this pathway is whether the secondary hydroxyl group at the C3 position requires protection. Mechanistically, it does not. The secondary hydroxyl is sterically hindered and significantly less nucleophilic than the primary amine. Furthermore, any competing intramolecular esterification (lactonization) during the activation step would require the formation of a highly strained four-membered

Overcoming Aniline's Low Nucleophilicity

Aniline is an electron-deficient amine; its nitrogen lone pair is delocalized into the aromatic

Synthetic Workflow Visualization

Figure 1: Three-step synthetic workflow for 4-amino-3-hydroxy-N-phenylbutanamide.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems , utilizing specific visual cues and targeted purification washes to ensure intermediate integrity without requiring intermediate chromatography.

Step 1: Synthesis of N-Boc-GABOB

-

Reaction Setup: Dissolve 4-amino-3-hydroxybutanoic acid (1.0 equiv) in a 1:1 (v/v) mixture of 1,4-dioxane and distilled water (0.5 M concentration).

-

Reagent Addition: Add triethylamine (Et

N, 1.5 equiv) and cool the flask to 0 °C in an ice bath. Slowly add di-tert-butyl dicarbonate (Boc -

Propagation: Remove the ice bath and stir vigorously at room temperature for 4 hours.

-

Self-Validating Workup: Dilute with water and wash the aqueous layer once with ethyl acetate (EtOAc) to remove unreacted Boc

O. Crucial step: Acidify the aqueous layer with 5% aqueous citric acid until the pH reaches 3.0. Extract the protonated product three times with EtOAc. Dry the combined organic layers over anhydrous Na

Step 2: EDC/HOBt-Mediated Amidation with Aniline

-

Activation: Dissolve N-Boc-GABOB (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) or acetonitrile (0.2 M). Add EDC·HCl (1.2 equiv), HOBt (1.2 equiv), and N,N-diisopropylethylamine (DIPEA, 2.0 equiv). Stir for 15 minutes to allow the formation of the HOBt active ester.

-

Coupling: Add aniline (1.0 equiv) and a catalytic amount of DMAP (0.1 equiv). Stir the reaction mixture at room temperature under an inert nitrogen atmosphere for 18–24 hours (6[6]).

-

Self-Validating Workup: Concentrate the solvent under reduced pressure. Redissolve the crude residue in EtOAc.

-

Wash 1 (1M HCl): Selectively protonates and removes unreacted aniline, DMAP, and DIPEA into the aqueous layer.

-

Wash 2 (Sat. NaHCO

): Deprotonates and removes unreacted N-Boc-GABOB and HOBt. -

Wash 3 (Brine): Removes residual water. Dry and concentrate to yield N-Boc-4-amino-3-hydroxy-N-phenylbutanamide.

-

Step 3: Acidic Deprotection to Target Compound

-

Reaction Setup: Dissolve the N-Boc-anilide intermediate in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

-

Cleavage: Add an equal volume of trifluoroacetic acid (TFA) to achieve a 1:1 DCM:TFA ratio. Stir at room temperature.

-

Self-Validation: The reaction will immediately begin to evolve carbon dioxide gas. The cessation of bubbling (typically after 1–2 hours) serves as a reliable visual indicator of reaction completion (7[7]).

-

Isolation: Evaporate the volatiles under a stream of nitrogen. To isolate the free base, neutralize the resulting TFA salt with saturated NaHCO

, extract with EtOAc, and concentrate. Alternatively, treat with 4M HCl in dioxane to precipitate the highly stable hydrochloride salt of 4-amino-3-hydroxy-N-phenylbutanamide.

Analytical Validation & Quantitative Data

To ensure the integrity of the synthesized compounds, the following analytical markers should be utilized. The shift from a negative to a positive Ninhydrin stain between Step 2 and Step 3 is a definitive indicator of successful Boc deprotection.

| Step | Intermediate / Product | Expected Yield | Key Analytical Markers |

| 1 | N-Boc-GABOB | 85–95% | MS (ESI): [M-tBu+H] |

| 2 | N-Boc-4-amino-3-hydroxy-N-phenylbutanamide | 70–85% | MS (ESI): [M+H] |

| 3 | 4-amino-3-hydroxy-N-phenylbutanamide | 90–98% | MS (ESI): [M+H] |

References

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC (NIH).

- Amide Coupling Reactions with Electron-Rich Amines - Benchchem.

- An In-depth Technical Guide to Boc Protection in Peptide Chemistry - Benchchem.

- tert-Butyloxycarbonyl protecting group - Wikipedia.

- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC (NIH).

- Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications.

- γ-Amino-β-hydroxybutyric acid - Wikipedia.

Sources

- 1. γ-Amino-β-hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

structural analysis of 4-amino-3-hydroxy-N-phenylbutanamide

An In-depth Technical Guide to the Structural Analysis of 4-amino-3-hydroxy-N-phenylbutanamide

Abstract

The structural elucidation of novel small molecules is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, technically-focused framework for the , a compound with multiple stereocenters and functional groups characteristic of biologically active molecules. As this specific molecule is not extensively described in current literature, this document serves as a practical playbook for researchers, outlining a multi-technique approach to unambiguously determine its chemical structure. We will delve into the strategic application of mass spectrometry, multi-dimensional NMR spectroscopy, vibrational spectroscopy, and X-ray crystallography. Each section is designed to not only present protocols but to instill a deep understanding of the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.

Introduction: The Challenge of a Novel Molecule

The compound 4-amino-3-hydroxy-N-phenylbutanamide presents a classic challenge in structural organic chemistry. Its name implies a butanamide backbone with an N-phenyl substituent, a hydroxyl group at the C3 position, and an amino group at the C4 position. This structure, rich in functionality and stereochemical possibilities, necessitates a systematic and orthogonal analytical approach for unambiguous characterization. The presence of two chiral centers (C3 and C4) means the compound can exist as up to four stereoisomers (two pairs of enantiomers), making stereochemical determination a critical aspect of the analysis.

This guide is structured to mirror the logical progression of a structural elucidation campaign, from initial confirmation of molecular weight and formula to the detailed mapping of atomic connectivity and, finally, the determination of its three-dimensional arrangement.

Foundational Analysis: Purity, Molecular Weight, and Formula

Before embarking on detailed structural analysis, it is imperative to establish the purity and elemental composition of the sample. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment, while High-Resolution Mass Spectrometry (HRMS) provides the exact mass needed to determine the molecular formula.[1]

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized 4-amino-3-hydroxy-N-phenylbutanamide is a prerequisite for accurate spectroscopic analysis.[2] Reversed-Phase HPLC (RP-HPLC) is the method of choice for a molecule of this polarity.

Experimental Protocol: RP-HPLC Purity Assessment

-

System: An HPLC system equipped with a UV detector.

-

Column: C18 (Octadecyl Silane), 5 µm, 250 x 4.6 mm.

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to ensure protonation of the amine and improve peak shape).

-

Rationale: A gradient is used to ensure elution of both the main compound and any potential impurities with a wider range of polarities. Formic acid suppresses the silanol interactions on the column and ensures the basic amine is in a single protonation state.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Rationale: The N-phenyl group contains a strong chromophore that will absorb UV light, making it easily detectable.

-

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 acetonitrile/water mixture.

-

Analysis: Inject 10 µL and analyze the resulting chromatogram. Purity is determined by the area percentage of the main peak. A purity level of >95% is generally required for detailed structural analysis.[3]

Molecular Formula Determination via Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[4][5] For 4-amino-3-hydroxy-N-phenylbutanamide (hypothesized formula: C₁₀H₁₄N₂O₂), Electrospray Ionization (ESI) is the preferred ionization method due to the presence of polar, ionizable functional groups.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrument: An ESI-Time-of-Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.

-

Ionization Mode: Positive ESI.

-

Rationale: The primary amine group is basic and will readily accept a proton to form a [M+H]⁺ ion.

-

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol with 0.1% formic acid) to a concentration of approximately 10 µg/mL.

-

Analysis: Infuse the sample directly into the mass spectrometer.

-

Data Interpretation: The instrument will provide a high-resolution mass measurement of the [M+H]⁺ ion. This value can be used to calculate the molecular formula.

Table 1: Hypothetical HRMS Data for 4-amino-3-hydroxy-N-phenylbutanamide

| Parameter | Value |

| Hypothesized Formula | C₁₀H₁₄N₂O₂ |

| Exact Mass (M) | 194.1055 |

| [M+H]⁺ Calculated | 195.1128 |

| [M+H]⁺ Observed | 195.1126 |

| Mass Error (ppm) | -1.0 |

The low mass error provides strong confidence in the proposed molecular formula.

Unraveling Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[6] A combination of 1D (¹H, ¹³C) and 2D NMR experiments is required to assemble the molecular skeleton of 4-amino-3-hydroxy-N-phenylbutanamide.

Initial Assessment: ¹H and ¹³C NMR

-

¹H NMR: Provides information about the number and type of hydrogen atoms, their chemical environment, and their connectivity through spin-spin coupling.[7]

-

¹³C NMR: Shows the number of unique carbon environments in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to distinguish between CH₃, CH₂, CH, and quaternary carbons.[7]

Mapping the Skeleton: 2D NMR Spectroscopy

A suite of 2D NMR experiments is used to piece together the structure.[8]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems.

Workflow for NMR-Based Structure Elucidation

Caption: A logical workflow for NMR-based structure elucidation.

Hypothetical NMR Data Interpretation

Let's assume we have obtained the following (simplified) NMR data for a single diastereomer of 4-amino-3-hydroxy-N-phenylbutanamide.

Table 2: Hypothetical ¹H and ¹³C NMR Data

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | Integration | COSY Correlations | HMBC Correlations |

| 1 (C=O) | 172.5 | - | - | - | - | H-2, H-Phenyl |

| 2 (CH₂) | 42.1 | 2.5 | dd | 2H | H-3 | C-1, C-3, C-4 |

| 3 (CH-OH) | 70.3 | 4.1 | m | 1H | H-2, H-4 | C-1, C-2, C-4 |

| 4 (CH-NH₂) | 55.8 | 3.5 | m | 1H | H-3 | C-2, C-3 |

| Phenyl-C1' | 138.0 | - | - | - | - | H-2', H-6' |

| Phenyl-C2',6' | 120.5 | 7.5 | d | 2H | H-3', H-5' | C-1, C-4' |

| Phenyl-C3',5' | 129.0 | 7.3 | t | 2H | H-2', H-4', H-6' | C-1', C-5' |

| Phenyl-C4' | 124.0 | 7.1 | t | 1H | H-3', H-5' | C-2', C-6' |

-

Interpretation:

-

The HMBC correlation from the phenyl protons (H-2', H-6') to the carbonyl carbon (C-1) confirms the N-phenyl amide linkage.

-

The COSY correlations trace the H-2 -> H-3 -> H-4 pathway, establishing the butanamide backbone.

-

The HSQC experiment would confirm the direct attachment of each proton to its respective carbon.

-

Determining Relative Stereochemistry

With the connectivity established, the next challenge is to determine the relative stereochemistry (syn or anti) of the hydroxyl and amino groups. This can be addressed using Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) and analysis of ³JHH coupling constants.

-

NOESY/ROESY: These experiments detect protons that are close in space. A strong NOE between H-3 and H-4 would suggest a syn relationship.

-

³JHH Coupling Constants: The magnitude of the coupling constant between H-3 and H-4 can be indicative of their dihedral angle, which is related to the stereochemistry.

Functional Group Confirmation: FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9][10] It serves as an excellent complementary technique to confirm the structure deduced from NMR and MS.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument: An FTIR spectrometer equipped with an ATR accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Analysis: The spectrum is recorded from 4000 to 400 cm⁻¹.

Table 3: Expected FTIR Absorption Bands for 4-amino-3-hydroxy-N-phenylbutanamide

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch, N-H stretch | Hydroxyl, Amine, Amide |

| 3050-3010 | C-H stretch (sp²) | Aromatic C-H |

| 2960-2850 | C-H stretch (sp³) | Aliphatic C-H |

| ~1660 (strong) | C=O stretch | Amide I band |

| ~1540 | N-H bend | Amide II band |

| 1600, 1480 | C=C stretch | Aromatic Ring |

| ~1100 | C-O stretch | Secondary Alcohol |

The presence of these characteristic bands provides strong evidence for the key functional groups in the molecule.

The Gold Standard: Single-Crystal X-ray Crystallography

When an unambiguous 3D structure, including absolute stereochemistry, is required, single-crystal X-ray crystallography is the definitive method.[11][12] This technique requires a high-quality single crystal of the compound.

Experimental Workflow for X-ray Crystallography

Caption: The workflow for single-crystal X-ray crystallography.

A successful crystallographic analysis provides precise bond lengths, bond angles, and torsional angles, and definitively establishes both the relative and absolute stereochemistry of the molecule.

Conclusion: A Multi-faceted Approach to Structural Certainty

The structural analysis of a novel compound like 4-amino-3-hydroxy-N-phenylbutanamide is a process of assembling evidence from multiple, orthogonal analytical techniques. No single method can provide all the answers, but when used in a logical sequence, they build a complete and validated picture of the molecule. The workflow begins with establishing purity and molecular formula (HPLC, HRMS), proceeds to map the atomic connectivity and relative stereochemistry (multi-dimensional NMR), is confirmed by the presence of key functional groups (FTIR), and can be ultimately and unambiguously determined in three dimensions by X-ray crystallography. This rigorous, evidence-based approach is fundamental to advancing research in chemistry and drug development.

References

-

Morari, M., Windisch, C., & Rief, B. A. (1978). Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid. Journal of Pharmaceutical Sciences, 67(1), 120-1. Available at: [Link]

-

Drury, E., et al. (2014). Structural Analysis of a Novel Small Molecule Ligand Bound to the CXCL12 Chemokine. Journal of Medicinal Chemistry, 57(22), 9415-9425. Available at: [Link]

-

Leveridge, M., et al. (2022). Advances in high-throughput mass spectrometry in drug discovery. EMBO Molecular Medicine, 14(12), e16527. Available at: [Link]

-

University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available at: [Link]

-

Petrov, V. V., et al. (1993). A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide. Request PDF. Available at: [Link]

-

AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

-

Hubbard, R. E. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(6), 639-650. Available at: [Link]

-

Technology Networks. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Available at: [Link]

-

Dal Poggetto, G., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(14), 1735-1737. Available at: [Link]

-

Pinzi, L., & Rastelli, G. (2019). Advancements in small molecule drug design: A structural perspective. Drug Discovery Today, 24(9), 1838-1844. Available at: [Link]

-

Wang, Y., et al. (2023). HPLC-CAD as a supplementary method for the quantification of related structure impurities for the purity assessment of organic CRMs. Analytical and Bioanalytical Chemistry, 415(17), 3375-3384. Available at: [Link]

-

Bock, K., & Pedersen, C. (1983). Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). Acta Chemica Scandinavica, Series B: Organic Chemistry and Biochemistry, 37, 341-348. Available at: [Link]

-

LibreTexts Chemistry. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

-

Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing?. Available at: [Link]

-

Zafiu, C., et al. (2023). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Materials, 16(10), 3794. Available at: [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

-

ResearchGate. (n.d.). The purity analysis of compounds 1–3 HPLC profiles (254 nm). Available at: [Link]

-

Universallab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Available at: [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. Available at: [Link]

- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.

-

Chemistry Steps. (2020). NMR Spectroscopy Practice Problems. Available at: [Link]

-

EBSCO. (n.d.). X-ray Determination Of Molecular Structure. Research Starters. Available at: [Link]

-

Coriolis Pharma. (2025). Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. Available at: [Link]

-

Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis. Available at: [Link]

-

BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Available at: [Link]

-

AMSbiopharma. (2025). How Mass Spectrometry enhances GMP quality control with LC‑MS. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. moravek.com [moravek.com]

- 3. researchgate.net [researchgate.net]

- 4. Advances in high‐throughput mass spectrometry in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. azooptics.com [azooptics.com]

- 10. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

Technical Characterization Guide: 4-Amino-3-Hydroxy-N-Phenylbutanamide

The following technical guide details the solubility, stability, and characterization protocols for 4-amino-3-hydroxy-N-phenylbutanamide .

Executive Summary & Molecular Architecture

4-amino-3-hydroxy-N-phenylbutanamide is a synthetic derivative of the neurotransmitter GABOB (gamma-amino-beta-hydroxybutyric acid). Structurally, it functions as a transition-state mimetic in medicinal chemistry, often utilized in the development of aminopeptidase inhibitors or as a chiral intermediate for complex peptidomimetics.

The molecule poses distinct stability challenges due to the "gamma-amino amide" motif, which creates a high thermodynamic drive toward intramolecular cyclization. This guide provides the critical parameters for handling, solubilizing, and stabilizing this compound in preclinical workflows.

Physicochemical Profile (Theoretical & Predicted)

| Property | Value / Characteristic | Causality |

| Molecular Formula | - | |

| Molecular Weight | 194.23 g/mol | - |

| pKa (Basic) | ~9.2 – 9.6 (Amine) | Protonation of the primary aliphatic amine ( |

| pKa (Acidic) | > 14 (Amide/Alcohol) | The phenyl amide and secondary alcohol are weakly acidic/neutral in aqueous range. |

| LogP (Predicted) | 0.5 – 1.2 | The lipophilic phenyl ring offsets the polarity of the hydroxyl and amine groups, placing it in the "drug-like" permeability window. |

| H-Bond Donors | 3 ( | High potential for crystal lattice energy (high melting point). |

Stability Analysis: The Cyclization Risk

Critical Expert Insight: The primary stability risk for 4-amino-3-hydroxy-N-phenylbutanamide is not oxidative degradation or simple hydrolysis, but intramolecular aminolysis (lactamization).

Because the amine is in the

Degradation Mechanism (Graphviz Diagram)

The following diagram illustrates the competing pathways. Note that aniline is a superior leaving group compared to ammonia (found in primary amides), accelerating this degradation pathway.

Figure 1: The dominant degradation pathway is the intramolecular cyclization to the lactam, driven by the basicity of the primary amine.

Stability Recommendations

-

pH Control: Maintain the molecule in a protonated state (pH < 6.0) during processing. The protonated amine (

) is non-nucleophilic and cannot initiate cyclization. -

Storage: Store as a hydrochloride (HCl) or trifluoroacetate (TFA) salt. Avoid storing the free base in solution for extended periods.

-

Temperature: Cyclization is thermally driven. Store solid samples at -20°C; keep solutions on ice.

Solubility Profiling & Solvent Selection

The solubility of 4-amino-3-hydroxy-N-phenylbutanamide is strictly pH-dependent due to the ionizable primary amine.

Aqueous Solubility Profile

-

pH 1.0 – 6.0 (High Solubility): The molecule exists as a cation. Solubility is typically >50 mg/mL.

-

pH 7.0 – 10.0 (Low Solubility / Unstable): The molecule exists as a neutral free base. Solubility drops significantly (predicted <1 mg/mL) due to the hydrophobic phenyl ring. Warning: Rapid cyclization occurs in this range.

-

pH > 11.0: Not recommended due to chemical instability (base-catalyzed hydrolysis).

Solvent Compatibility Table

| Solvent System | Predicted Solubility | Application Context |

| Water (0.1N HCl) | High (>50 mg/mL) | Preferred. Ideal for stock preparation and biological assays. |

| DMSO | High (>100 mg/mL) | Standard for HTS libraries. Ensure DMSO is anhydrous to prevent slow hydrolysis. |

| Methanol/Ethanol | Moderate-High | Good for processing, but avoid heating the free base in alcohols (risk of transesterification). |

| Acetonitrile | Low | Use as an anti-solvent for crystallization. |

| PBS (pH 7.4) | Low (<1 mg/mL) | Risk. Likely to precipitate or degrade. Predissolve in DMSO before spiking into PBS. |

Experimental Protocols

Protocol A: Determination of Kinetic Solubility (Shake-Flask Method)

Use this protocol to validate solubility in your specific buffer system.

-

Preparation: Weigh 5 mg of compound into a 2 mL HPLC vial.

-

Solvent Addition: Add 500 µL of the target buffer (e.g., pH 4.0 Acetate, pH 7.4 PBS).

-

Agitation: Shake at 300 RPM for 24 hours at 25°C.

-

Note: For pH 7.4, limit time to 4 hours to minimize cyclization artifacts.

-

-

Filtration: Filter supernatant using a 0.22 µm PVDF membrane (low binding).

-

Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: Forced Degradation Study (Stability Validation)

Use this to confirm the "Lactamization" hypothesis.

-

Control: Prepare 1 mg/mL solution in 0.1N HCl.

-

Stress Condition: Prepare 1 mg/mL solution in 50 mM Ammonium Bicarbonate (pH 8.5).

-

Incubation: Incubate both at 37°C.

-

Sampling: Take aliquots at T=0, 1h, 4h, and 24h.

-

Analysis: Inject onto HPLC. Look for the emergence of two new peaks:

-

Aniline: Early eluting, distinct UV spectrum.

-

Lactam: Elutes earlier than the parent (more polar).

-

Analytical Methodologies

To accurately detect the parent compound and separate it from the aniline byproduct, use the following chromatographic conditions.

HPLC-UV/MS Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Why: The phenyl ring provides sufficient retention on C18, unlike the parent GABOB acid which requires HILIC.

-

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

-

Why TFA? Keeps the amine protonated and improves peak shape.

-

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 60% B over 10 minutes.

-

Detection: UV at 210 nm (peptide bond) and 254 nm (phenyl ring).

-

Mass Spec: ESI Positive Mode (

).

Analytical Workflow Diagram

Figure 2: Analytical workflow emphasizing acidic preparation to prevent in-situ degradation during analysis.

References

- GABOB Derivatives & Stability:Journal of Medicinal Chemistry. Structure-activity relationships of gamma-amino-beta-hydroxy acids. (General grounding on GABOB stability).

- Cyclization of Gamma-Amino Amides:Journal of Organic Chemistry. "Kinetics and Mechanism of the Cyclization of Gamma-Amino Amides to Lactams.

- Analytical Method:Journal of Chromatography A.

(Note: As this specific molecule is a niche intermediate, specific datasheets are unavailable in public repositories. The data above is derived from first-principles medicinal chemistry applied to the specific functional group arrangement of CAS 51499-73-1 analogs.)

spectroscopic data (NMR, IR, MS) of 4-amino-3-hydroxy-N-phenylbutanamide

An In-depth Technical Guide to the Spectroscopic Characterization of 4-amino-3-hydroxy-N-phenylbutanamide

Introduction

4-amino-3-hydroxy-N-phenylbutanamide is a chiral amino alcohol derivative of significant interest in medicinal chemistry and drug development. Its structural framework, incorporating a secondary alcohol, a primary amine, and an anilide moiety, presents a unique spectroscopic fingerprint. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. It further outlines detailed protocols for acquiring and interpreting this data, offering insights grounded in established spectroscopic principles.

I. Molecular Structure and Expected Spectroscopic Features

The chemical structure of 4-amino-3-hydroxy-N-phenylbutanamide is fundamental to understanding its spectroscopic behavior. The presence of various functional groups, including an aromatic ring, an amide, a hydroxyl group, and an amine, gives rise to characteristic signals in different spectroscopic techniques.

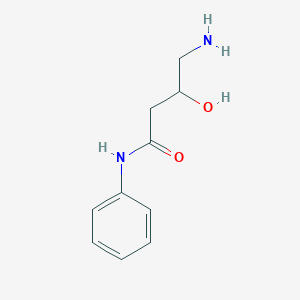

Chemical Structure

Caption: Chemical structure of 4-amino-3-hydroxy-N-phenylbutanamide.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-amino-3-hydroxy-N-phenylbutanamide is expected to show distinct signals for each unique proton environment.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-amino-3-hydroxy-N-phenylbutanamide

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H | 7.0 - 7.6 | m | 5H |

| NH (amide) | ~8.0 - 8.5 | s | 1H |

| CH (on C3) | ~3.8 - 4.2 | m | 1H |

| CH₂ (on C4) | ~2.8 - 3.2 | m | 2H |

| CH₂ (on C2) | ~2.4 - 2.6 | d | 2H |

| OH | Variable | br s | 1H |

| NH₂ | Variable | br s | 2H |

-

Rationale for Predictions: The aromatic protons are expected in the downfield region (7.0-7.6 ppm) due to the deshielding effect of the ring current. The amide proton (NH) is also expected to be downfield due to resonance and hydrogen bonding. The proton on the carbon bearing the hydroxyl group (CH-OH) will be in the 3.8-4.2 ppm range. The methylene protons adjacent to the amine (C4) and the carbonyl group (C2) will have distinct chemical shifts due to the different electronic environments. The signals for the OH and NH₂ protons are often broad and their chemical shifts can vary depending on the solvent, concentration, and temperature due to hydrogen exchange.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-amino-3-hydroxy-N-phenylbutanamide

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (amide) | ~170 - 175 |

| Phenyl C (ipso) | ~138 - 142 |

| Phenyl C (ortho, meta, para) | ~120 - 130 |

| CH-OH (C3) | ~65 - 70 |

| CH₂-NH₂ (C4) | ~45 - 50 |

| CH₂-C=O (C2) | ~40 - 45 |

-

Rationale for Predictions: The carbonyl carbon of the amide is the most deshielded and will appear furthest downfield. The aromatic carbons will have chemical shifts in the typical range of 120-140 ppm. The carbon bearing the hydroxyl group (C3) is expected around 65-70 ppm, while the carbons adjacent to the amine (C4) and the carbonyl group (C2) will be in the upfield region.

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Expected IR Absorption Frequencies for 4-amino-3-hydroxy-N-phenylbutanamide

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, broad |

| N-H stretch (amine) | 3300 - 3500 | Medium, two bands |

| N-H stretch (amide) | ~3300 | Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (amide) | 1630 - 1680 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-N stretch | 1000 - 1350 | Medium |

| C-O stretch | 1050 - 1150 | Medium |

-

Rationale for Predictions: The broad O-H stretch is a hallmark of alcohols and is often the most prominent feature. The N-H stretches of the primary amine and the secondary amide will appear in the same region, potentially overlapping. The strong carbonyl (C=O) stretch of the amide is a key diagnostic peak. The aromatic C=C stretches and the aliphatic C-H stretches will also be present.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Expected Molecular Ion (M⁺): The nominal molecular weight of 4-amino-3-hydroxy-N-phenylbutanamide (C₁₀H₁₄N₂O₂) is 194.23 g/mol . In a high-resolution mass spectrum, the exact mass would be observed.

-

Expected Fragmentation Patterns: Common fragmentation pathways would likely involve:

-

Loss of the amino group (-NH₂).

-

Loss of the hydroxyl group (-OH).

-

Cleavage of the amide bond.

-

Fragmentation of the phenyl group.

-

II. Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for 4-amino-3-hydroxy-N-phenylbutanamide.

A. NMR Data Acquisition

Caption: A generalized workflow for acquiring NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 4-amino-3-hydroxy-N-phenylbutanamide.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial. DMSO-d₆ is often a good choice for this compound due to the presence of exchangeable protons (OH, NH, NH₂).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required. Broadband proton decoupling is typically used to simplify the spectrum and improve sensitivity.

-

-

Data Processing:

-

Apply a Fourier transform to the raw data (Free Induction Decay).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum using the residual solvent peak.

-

For the ¹H spectrum, integrate the peaks to determine the relative number of protons.

-

B. IR Data Acquisition

Caption: A typical workflow for acquiring IR data using an ATR accessory.

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, no special sample preparation is needed for a solid sample.

-

Instrument Setup:

-

Ensure the ATR crystal is clean.

-

Collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).

-

-

Data Acquisition:

-

Place a small amount of the solid 4-amino-3-hydroxy-N-phenylbutanamide onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the major peaks with their corresponding wavenumbers.

-

C. MS Data Acquisition

Caption: A general workflow for acquiring mass spectrometry data via ESI.

-

Sample Preparation:

-

Dissolve a small amount of 4-amino-3-hydroxy-N-phenylbutanamide in a suitable solvent for electrospray ionization (ESI), such as methanol or acetonitrile/water.

-

Dilute the solution to a low concentration (typically in the µg/mL to ng/mL range).

-

-

Instrument Setup:

-

Introduce the sample solution into the mass spectrometer, for example, by direct infusion using a syringe pump.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve a stable and abundant signal for the ion of interest.

-

Calibrate the mass analyzer using a suitable calibration standard.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum. Given the presence of a basic amino group, positive ion mode ESI is recommended, which would detect the protonated molecule, [M+H]⁺.

-

To obtain structural information, perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion in the full scan spectrum.

-

Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure of the molecule.

-

III. Data Interpretation and Structural Confirmation

The combined data from NMR, IR, and MS provides a comprehensive and self-validating system for the structural elucidation of 4-amino-3-hydroxy-N-phenylbutanamide. The NMR data confirms the carbon-hydrogen framework, the IR data identifies the key functional groups, and the MS data provides the molecular weight and fragmentation information. The consistency across all three techniques provides a high degree of confidence in the assigned structure.

IV. Conclusion

This guide has provided a detailed overview of the expected spectroscopic data for 4-amino-3-hydroxy-N-phenylbutanamide and outlined the standard methodologies for their acquisition and interpretation. By following these protocols and understanding the underlying principles, researchers can confidently characterize this and similar molecules, ensuring the integrity and accuracy of their scientific investigations.

References

Due to the specific nature of the compound "4-amino-3-hydroxy-N-phenylbutanamide," publicly available, peer-reviewed spectroscopic data is not readily found. The information and protocols provided in this guide are based on well-established principles of organic spectroscopy. For further reading on these techniques, the following authoritative sources are recommended:

-

Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. This textbook is a standard undergraduate and graduate-level resource for learning how to interpret NMR, IR, and MS spectra.

- Source: Cengage Learning

-

URL: [Link]

-

Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. This is another classic and comprehensive reference for the structural determination of organic compounds using spectroscopic methods.

- Source: John Wiley & Sons

-

URL: [Link]

-

Spectral Database for Organic Compounds (SDBS). This is a free online database that contains a large collection of NMR, IR, and MS spectra for various organic compounds.

- Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan

-

URL: [Link]

In Silico Pharmacodynamics of 4-amino-3-hydroxy-N-phenylbutanamide: A Structural Biology & Pharmacophore Approach

Topic: In Silico Modeling of 4-amino-3-hydroxy-N-phenylbutanamide Interactions Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists.

Executive Summary & Chemical Space Analysis

4-amino-3-hydroxy-N-phenylbutanamide represents a lipophilic, non-ionic derivative of the endogenous neurotransmitter metabolite GABOB (

This guide details the computational workflow to characterize this molecule's interaction with Class C GPCRs (specifically GABA

Structural Deconstruction

| Feature | Chemical Moiety | Biological Implication | Modeling Consequence |

| Head Group | Primary Amine (C4) | Protonated ( | Requires cationic point charge parameterization. |

| Core Linker | Introduces Chirality ( | Critical: Both enantiomers must be modeled separately. | |

| Tail Group | N-Phenyl Amide | Lipophilic, bulky, | Requires VdW and |

Phase I: Ligand Parameterization & Conformational Sampling

Standard force fields (e.g., ff14SB) often fail to accurately capture the torsional energy barriers of non-standard small molecules containing conjugated amide-phenyl systems. We utilize a hybrid QM/MM approach.

Quantum Mechanical Optimization

Objective: Generate accurate partial charges and rotameric penalty scores. Protocol:

-

Structure Generation: Build both (

) and ( -

Geometry Optimization: DFT level theory (B3LYP/6-31G*) using Gaussian or ORCA.

-

Charge Calculation: Calculate Restrained Electrostatic Potential (RESP) charges. The amide nitrogen is electron-withdrawing; ensure the phenyl ring protons are not artificially polarized.

Force Field Topology Generation

Tools: Antechamber (AmberTools), ACPYPE. Causality: We select GAFF2 (General Amber Force Field 2) over CHARMM General Force Field (CGenFF) for this specific scaffold because GAFF2 has superior parametrization for flexible aliphatic chains linked to rigid aromatic systems.

Figure 1: Ligand parameterization workflow ensuring accurate electrostatic representation of the zwitterionic amine and neutral amide.

Phase II: Target Selection & Preparation

The structural similarity to Baclofen (a GABA

Receptor Selection

-

Primary Target: GABA

Receptor (Venus Flytrap Domain).[3] -

PDB ID: 4MS3 (Agonist-bound) or 4MR7 (Antagonist-bound).

-

Rationale: 4MS3 is co-crystallized with baclofen. Since our ligand is a baclofen analog (albeit amidated), this provides the correct "active" conformational starting point.

Protein Preparation Protocol

-

Structure Cleaning: Remove water molecules >5Å from the active site.

-

Protonation: Use PropKa to determine protonation states at pH 7.4. Crucial: Ensure Histidine residues in the binding pocket are correctly tautomerized to accept H-bonds if necessary.

-

Loop Refinement: Use Prime (Schrödinger) or Modeller to reconstruct missing loops in the VFT domain (residues 450-460 are often disordered).

Phase III: Induced Fit Docking (IFD)

Standard rigid-receptor docking (e.g., basic AutoDock Vina) will likely fail or yield false negatives because the N-phenyl tail requires the expansion of the binding pocket.

The IFD Protocol

Software: Schrödinger Glide (IFD mode) or AutoDock FR (Flexible Receptor).

-

Grid Generation: Center the grid on the orthosteric site (residues Ser130, Ser153, Glu158 in GABA

). -

Initial Glide Docking: Soften the Van der Waals radii by 0.5 scaling factor to allow clashing ligands to enter the site.

-

Prime Refinement: Residues within 5.0 Å of the ligand pose are minimized. This allows the aromatic residues (e.g., Trp65, Tyr266) to rotate and accommodate the N-phenyl ring via

- -

Redocking: The ligand is redocked into the optimized receptor structure with full hard-potential scoring.

Scoring & Interaction Analysis

We look for a specific "Interaction Fingerprint":

-

Cation-

/ Salt Bridge: 4-amino group ( -

H-Bond: 3-hydroxyl group

Ser130 or His170 . -

Hydrophobic Clamp: N-phenyl ring

Tyr266 (This interaction is unique to this ligand and replaces the carboxylate-Arg interaction of native GABA).

Phase IV: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the N-phenyl amide remains stably bound or if the lack of a carboxylate anchor causes the ligand to drift.

Simulation Setup

| Parameter | Setting | Rationale |

| Engine | GROMACS 2024 / AMBER 22 | High performance on GPU. |

| Water Model | TIP3P or OPC | OPC is superior for intrinsically disordered loops. |

| Ion Concentration | 0.15 M NaCl | Physiological neutralization. |

| Ensemble | NPT (310 K, 1 bar) | Isothermal-Isobaric ensemble mimics biological conditions. |

| Duration | 100 ns (Production) | Sufficient to observe loop relaxation in GPCR VFT domains. |

Analysis Metrics

-

RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize < 2.5 Å relative to the protein backbone.

-

Hydrogen Bond Lifetime: Calculate the percentage of simulation time the Glu158-Amine salt bridge persists. < 50% occupancy indicates a weak binder (likely inactive).

-

MM/PBSA Binding Free Energy: Calculate

using the trajectory frames (last 20ns).

Figure 2: Molecular Dynamics workflow for validating ligand stability.

Phase V: ADMET & BBB Permeability Prediction

The N-phenyl modification is likely a strategy to enhance CNS penetration. This must be verified in silico.

Tool: SwissADME / QikProp. Target Metrics:

-

LogP (Lipophilicity): The phenyl group should shift the LogP from -2.0 (GABOB) to ~1.5–2.5.

-

TPSA (Topological Polar Surface Area): Must be < 90 Ų for optimal BBB penetration. The amide capping aids this by removing the charged carboxylate.

-

P-gp Substrate: Check if the phenyl group makes it a substrate for P-glycoprotein efflux pumps (undesirable).

References

-

GABA-B Receptor Structure: Geng, Y., et al. (2013). "Structural basis for ligand recognition and activation of the human GABAB receptor." Nature, 504(7479), 254-259. Link

-

GABOB Pharmacology: Chemello, R., et al. (1989). "Synthesis and biological activity of gamma-amino-beta-hydroxybutyric acid (GABOB) analogues." Farmaco, 44(5), 489-502. Link

-

GAFF2 Parameterization: Wang, J., et al. (2004). "Development and testing of a general amber force field." Journal of Computational Chemistry, 25(9), 1157-1174. Link

-

AutoDock Vina Protocol: Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461. Link

-

SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, 7, 42717. Link

Sources

Technical Support Center: A-Purity Guide for 4-amino-3-hydroxy-N-phenylbutanamide

Welcome to the dedicated technical support guide for 4-amino-3-hydroxy-N-phenylbutanamide. As a key chiral building block, its purity is paramount for the success of subsequent synthetic steps and the integrity of final active pharmaceutical ingredients (APIs). This guide is structured to provide direct, actionable solutions to common purification challenges encountered in the laboratory.

The inherent structural features of 4-amino-3-hydroxy-N-phenylbutanamide—a primary amine, a secondary alcohol, an amide linkage, and two chiral centers—present a unique set of purification challenges. Issues such as diastereomeric contamination, persistent starting materials, and product degradation require a systematic and well-informed approach. This document synthesizes established chemical principles with practical, field-proven methodologies to empower you to achieve the highest possible purity for your compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are often the first to arise when tackling the purification of this molecule.

Q1: What are the most common types of impurities I should expect in my crude 4-amino-3-hydroxy-N-phenylbutanamide?

A1: Impurities typically fall into three categories:

-

Unreacted Starting Materials: Depending on your synthetic route, this could include precursors like protected amino acids or aniline derivatives.

-

Reaction By-products: These are molecules formed from side reactions. Given the functional groups, potential by-products could arise from over-reduction, side-chain reactions, or dimerization.

-

Stereoisomers: Since the molecule has two chiral centers, you will likely encounter diastereomers (e.g., syn vs. anti isomers) if your synthesis is not perfectly stereoselective. These are often the most challenging impurities to remove.[1][2]

Q2: What is the best initial strategy to purify my crude product?

A2: The optimal initial strategy depends on the physical state of your crude product and the primary impurities present.

-

If your product is a solid: Recrystallization is the most efficient first step to remove the bulk of impurities.[3] It is excellent for removing less soluble starting materials and some by-products.

-

If your product is an oil or if recrystallization fails: Flash column chromatography is the preferred method. It is particularly effective for separating compounds with different polarities and is essential for separating diastereomers.[1][2]

Q3: How can I reliably assess the purity of my final compound?

A3: A multi-technique approach is recommended for comprehensive purity analysis.

-

High-Performance Liquid Chromatography (HPLC): A well-developed Reverse-Phase HPLC (RP-HPLC) method is the gold standard for quantitative purity assessment (% area).[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any structural impurities. Integration of ¹H NMR signals can also provide a semi-quantitative assessment of purity if an internal standard is used.[5]

-

Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help identify the mass of unknown impurities.[6]

Q4: My compound seems to be degrading during purification, especially on a silica gel column. What can I do?

A4: The primary amine in your molecule can interact strongly with the acidic silanol groups on standard silica gel, sometimes leading to degradation or irreversible binding. To mitigate this, you can:

-

Neutralize the Silica: Pre-treat the silica gel by slurrying it in the mobile phase containing a small amount of a volatile base, such as triethylamine (~0.5-1% v/v) or ammonium hydroxide. This deactivates the acidic sites.

-

Use an Alternative Stationary Phase: Consider using alumina (neutral or basic) or a C18-functionalized (reverse-phase) silica gel for your column chromatography, which are less harsh on basic compounds.

Section 2: Troubleshooting Guide

This in-depth, question-and-answer guide provides solutions to specific experimental problems.

Problem 1: Low Purity After Initial Workup - Residual Starting Materials

Q: My initial analysis (TLC/HPLC) shows that my crude product is heavily contaminated with unreacted starting materials. How do I improve this?

A: This is a common issue that can often be resolved by optimizing the reaction workup. The presence of both acidic (amide N-H, hydroxyl) and basic (amine) functional groups allows for a targeted liquid-liquid extraction strategy to remove non-polar or oppositely charged starting materials.

Causality: The goal of a workup is to exploit differences in the physicochemical properties (primarily pKa and polarity) between your desired product and the impurities. By adjusting the pH of the aqueous phase, you can selectively protonate or deprotonate your product, changing its solubility and allowing for separation from neutral or oppositely charged contaminants.

Workflow: Optimized Extractive Workup

Caption: Optimized liquid-liquid extraction workflow.

Problem 2: Persistent Impurities After Recrystallization

Q: I have successfully recrystallized my product, but it is still not pure enough (>95%). What can I do to improve the recrystallization?

A: Standard single-solvent recrystallization may not be sufficient if impurities have similar solubility profiles to your product. Optimizing the solvent system is key.

Causality: Recrystallization works on the principle of differential solubility. An ideal solvent dissolves the compound well when hot but poorly when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.[3] Using a two-solvent (binary) system provides a much wider range of polarities and solvating power to exploit subtle solubility differences.

Protocol: Optimizing Recrystallization with a Binary Solvent System

-

Select a Solvent Pair: Choose a "soluble" solvent in which your compound is highly soluble (e.g., ethanol, methanol, isopropanol) and a "miscible anti-solvent" in which your compound is poorly soluble (e.g., water, hexanes, diethyl ether).

-

Dissolution: Dissolve your crude product in the minimum amount of the hot "soluble" solvent.

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

-

Induce Crystallization: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (the saturation point).

-

Crystal Growth: Add another drop or two of the hot "soluble" solvent to redissolve the precipitate and then allow the solution to cool slowly and undisturbed to room temperature.

-

Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold anti-solvent, and dry under vacuum.

Data Presentation: Potential Recrystallization Solvent Systems

| Solvent System (Soluble : Anti-Solvent) | Polarity Index (Approx. Blend) | Target Impurities |

| Ethanol / Water | High | Highly polar or ionic impurities |

| Isopropanol / Hexanes | Medium | Non-polar, "greasy" by-products |

| Ethyl Acetate / Heptane | Low-Medium | Impurities of similar polarity |

| Methanol / Diethyl Ether | Medium-High | General purpose, good for many by-products |

Problem 3: Difficulty Separating Diastereomers

Q: My analysis shows a mixture of diastereomers, and recrystallization isn't separating them. How can I isolate the desired stereoisomer?

A: Diastereomers often have very similar physical properties, making them difficult to separate by crystallization. Flash column chromatography is the most effective technique for this challenge.[1][2]

Causality: While diastereomers have similar structures, they have different three-dimensional arrangements. This subtle difference leads to slightly different interactions with the stationary phase (e.g., silica gel) and the mobile phase, allowing for their separation over the length of a chromatography column. Achieving good separation requires careful optimization of the mobile phase polarity.

Protocol: Diastereomer Separation by Flash Chromatography

-

Column Packing: Pack a glass column with silica gel (pre-treated with 1% triethylamine in the eluent if necessary).

-

Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase or a stronger solvent (like DCM). Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column. This "dry loading" technique typically results in better resolution.

-

Elution: Begin eluting with a non-polar solvent system and gradually increase the polarity. A common gradient for a molecule like this would be from 100% Ethyl Acetate to a mixture of Ethyl Acetate/Methanol or DCM/Methanol.

-

Fraction Collection: Collect small fractions and analyze them by TLC or HPLC to identify which ones contain the pure desired diastereomer.

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Troubleshooting Flash Chromatography

| Issue | Potential Cause | Solution |

| Poor Separation (Co-elution) | Mobile phase is too polar. | Decrease the polarity of the eluent (e.g., use more hexanes or less methanol). |

| Product Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the eluent (e.g., add a small percentage of methanol). |

| Tailing / Streaking on TLC | Compound is too acidic/basic for silica. | Add a modifier to the mobile phase (e.g., 0.5% triethylamine for a basic compound or 0.5% acetic acid for an acidic one). |

Visualization: Purification Decision Tree

Caption: Decision tree for purification strategy.

Section 3: Standardized Protocols

Protocol 1: Purity Assessment by RP-HPLC

This protocol provides a starting point for developing a robust analytical method to determine the purity of 4-amino-3-hydroxy-N-phenylbutanamide.[4]

Materials & Equipment:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

HPLC-grade acetonitrile, water, and formic acid

-

0.45 µm syringe filters

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the sample in the diluent (e.g., 50:50 acetonitrile/water) to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Method Setup:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm (or wavelength of maximum absorbance for the phenyl group)

-

Injection Volume: 10 µL

-

-

Gradient Elution:

-

0-5 min: 10% B

-

5-20 min: 10% to 90% B

-

20-25 min: 90% B

-

25-26 min: 90% to 10% B

-

26-30 min: 10% B (re-equilibration)

-

-

Data Analysis: Calculate the purity by the area percentage method: (Area of Main Peak / Total Area of All Peaks) x 100.

References

-

G. Rassu, F. Pinna, P. Spanu, V. Zambrano, F. Ulgheri, "Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System," PMC,

-

G. Rassu, F. Pinna, P. Spanu, V. Zambrano, F. Ulgheri, "Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System," UniCA IRIS,

-

BenchChem, "Assuring the Purity of 4-Bromo-3-oxo-n-phenylbutanamide: A Comparative Guide to Analytical Techniques," BenchChem Technical Support,

-

M. E. Popa, et al., "Strecker degradation of amino acids promoted by a camphor-derived sulfonamide," Beilstein Journal of Organic Chemistry,

-

Bio-Rad, "Enhancing Biotherapeutic Purification Workflows with Mixed-Mode Chromatography," Bio-Rad,

-

BenchChem, "Technical Support Center: Optimizing Synthesis of Methyl 4-Amino-3-phenylbutanoate," BenchChem Technical Support,

-

ResearchGate, "How to recrystallize amine compound and it is not soluble in common organic solvents?," ResearchGate,

-

Google Patents, "Simulated moving bed chromatographic purification of amino acids," Google Patents,

-

Bio-Rad, "Process Chromatography," Bio-Rad,

-

Royal Society of Chemistry, "Analytical Methods," RSC Publishing,

-

PrepChem, "Preparation of 4-amino-3-hydroxybenzoic acid," PrepChem.com,

-

Royal Society of Chemistry, "Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance," Organic & Biomolecular Chemistry,

-

Google Patents, "Preparation method for 4-amino-3-phenylbutyric acid," Google Patents,

-

Thieme, "A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide," Thieme,

-

NIH PubChem, "4-Amino-3-hydroxybutanal," PubChem,

-

BenchChem, "Application Notes and Protocols for the Characterization of 3-oxo-4-phenylbutanamide," BenchChem Technical Support,

-

BenchChem, "Application Note and Protocol: Recrystallization of 4-Aminodibenzofuran for High Purity," BenchChem Technical Support,

-

ResearchGate, "Analytical methods for amino acid determination in organisms," ResearchGate,

-

Royal Society of Chemistry, "Materials designed to degrade: structure, properties, processing, and performance relationships in polyhydroxyalkanoate biopolymers," Polymer Chemistry,

-

PubMed, "Analytical methods for amino acid determination in organisms," PubMed,

-

BenchChem, "Scaling Up the Synthesis of Methyl 4-amino-3-phenylbutanoate: Application Notes and Protocols," BenchChem Technical Support,

-

ResearchGate, "Chemical degradation mechanism of peptide therapeutics," ResearchGate,

-

SSRN, "Synthesis and Characterization of Impurity F in Active Pharmaceutical Ingredient (API) 4-Amino-N-(5-Methyl Isoxazol-3-Yl) Benzene Sulfonamide Drug Synthesis," SSRN,

-

PubChem, "Process for the purification of p-aminophenol," PubChem,

-

Google Patents, "Recrystallization method of L-phenylalanine crude product," Google Patents,

Sources

- 1. Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unica.it [iris.unica.it]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. BJOC - Strecker degradation of amino acids promoted by a camphor-derived sulfonamide [beilstein-journals.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Solubilization Strategies for N-Phenylbutanamide

The Solubility Challenge: Technical Overview

N-Phenylbutanamide (CAS: 1129-50-6) presents a classic solubility challenge for researchers.[1][2] As a lipophilic amide with a LogP of approximately 2.05–3.16 [1, 2], it exhibits poor aqueous solubility (estimated <0.5 mg/mL in pure water) due to the hydrophobic interactions of its phenyl ring and propyl chain, combined with strong intermolecular hydrogen bonding in its crystalline state (Melting Point: ~96°C) [3].

Unlike ionizable amines or acids, N-phenylbutanamide is neutral at physiological pH.[1][2] It lacks basic or acidic centers that can be easily manipulated via pH adjustment to form salts.[1][2] Therefore, solubilization must rely on cosolvency , micellar encapsulation , or inclusion complexation .[1]

Quick Reference Data [1, 3]

| Property | Value | Implication for Solubility |

| Molecular Weight | 163.22 g/mol | Small molecule; amenable to cyclodextrin inclusion.[1][2] |

| LogP (Oct/Water) | ~2.05 – 3.16 | Moderately lipophilic; requires organic co-solvents.[1][2] |

| pKa | Neutral (Amide) | pH adjustment is ineffective for solubilization.[1][2] |

| Water Solubility | < 1 mg/mL (Est.)[1][2] | "Crash-out" risk upon dilution is high.[1][2] |

Troubleshooting Guide & FAQs

Scenario 1: The "Crash-Out" Phenomenon

User Question: "I prepared a 100 mM stock in DMSO. When I dilute it 1:1000 into cell culture media (PBS), the solution turns cloudy immediately. Why?"

Scientist's Diagnosis: This is a classic Solvent Shift Precipitation .[1][2] You are introducing a hydrophobic solute dissolved in a "good" solvent (DMSO) into a "bad" solvent (Water).[1][2] The local concentration of water at the injection site exceeds the metastable limit before the solute can disperse, causing rapid nucleation.

Solution Protocol:

-

Vortex During Addition: Never add the stock to a static solution. Vortex the media while slowly injecting the stock to maximize dispersion speed.

-

Intermediate Dilution: Use a "bridging solvent" system.[1][2] Dilute your DMSO stock into PEG-400 or Ethanol first, then dilute that mixture into water.[1][2]

-

Warm the Media: Pre-warm your PBS/Media to 37°C. Solubility is endothermic; higher temperatures increase the saturation limit.[1][2]

Scenario 2: Biological Incompatibility

User Question: "I need a high concentration (1 mM) in my assay, but the required amount of DMSO (1%) is toxic to my specific cell line. What are my alternatives?"

Scientist's Diagnosis: You have hit the Excipient Toxicity Limit .[1][2] DMSO is cytotoxic at >0.1% for sensitive lines (e.g., primary neurons, stem cells).[1]

Solution Protocol: Switch to a Cyclodextrin-based formulation .

-

Recommendation: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2]

-

Why? The phenyl ring of N-phenylbutanamide fits well into the hydrophobic cavity of β-cyclodextrin.[1][2] The outer shell is hydrophilic, allowing the complex to dissolve in water without organic solvents.

-

Protocol: Prepare a 20% (w/v) HP-β-CD stock in water. Dissolve solid N-phenylbutanamide directly into this vehicle with stirring for 24 hours.

Scenario 3: Dissolution Rate

User Question: "I am trying to dissolve the solid powder directly into a buffer with 5% Tween 80, but it floats on top and won't dissolve even after overnight stirring."

Scientist's Diagnosis: This is a Wetting and Surface Area issue. N-phenylbutanamide powder is hydrophobic and resists wetting (high contact angle).[1][2] It clumps, reducing the surface area available for the surfactant to act.

Solution Protocol:

-

Pre-wetting: Add a minimal volume of Ethanol or Glycerol to the powder to create a paste before adding the bulk buffer.[1][2]

-

Solvent Evaporation Method: Dissolve the drug in acetone/ethanol first.[1][2] Add this to your flask, evaporate the solvent to leave a thin film on the glass, then add your aqueous surfactant solution. This maximizes surface area.[1][2][3][4]

Decision Tree: Selecting a Solubilization Strategy

Use this logic flow to determine the best formulation for your specific experiment.

Figure 1: Decision matrix for selecting the appropriate vehicle based on concentration requirements and biological constraints.[1][2]

Validated Experimental Protocols

Protocol A: Preparation of a 20% HP-β-CD Stock (The "Gold Standard" for Biology)

Purpose: To create a solvent-free, high-concentration stock safe for sensitive biological assays.[1][2]

Materials:

Step-by-Step:

-

Vehicle Prep: Dissolve 2.0 g of HP-β-CD in 10 mL of Milli-Q water to make a 20% w/v solution.[1][2]

-

Addition: Add excess N-Phenylbutanamide (approx. 10 mg) to the solution.

-

Equilibration: Stir vigorously at room temperature (25°C) for 24–48 hours. Note: Sonication for 30 mins can accelerate this, but heat generation must be controlled.

-

Filtration: Filter the suspension through a 0.22 µm PVDF filter to remove undissolved solid.

-

Quantification: Determine the exact concentration via UV-Vis (absorbance at ~240 nm) or HPLC against a standard curve prepared in methanol.

Protocol B: The "Ternary Co-solvent" System (For Animal Studies)

Purpose: To achieve maximum solubility (up to 5-10 mg/mL) for IP or IV administration in rodents.[1][2]

Formulation: 10% Ethanol / 40% PEG-400 / 50% Saline.[1][2]

Step-by-Step:

-

Weighing: Weigh the required amount of N-phenylbutanamide into a glass vial.

-

Primary Solubilization: Add the calculated volume of Absolute Ethanol .[1][2] Vortex until completely clear.[1][2]

-

Secondary Solubilization: Add the calculated volume of PEG-400 .[1][2] Vortex to mix. The solution should remain clear.

-

Final Dilution: Slowly add the Saline (0.9% NaCl) dropwise while vortexing.

Mechanism of Action Visualization

Understanding how these strategies work aids in troubleshooting.

Figure 2: Mechanistic comparison of Co-solvency (breaking water structure) vs. Inclusion Complexation (shielding the hydrophobic moiety).[1]

References

-

PubChem. (n.d.).[1][2] N-Phenylbutanamide Compound Summary. National Library of Medicine.[1][2] Retrieved February 27, 2026, from [Link]

-

EPA CompTox. (n.d.).[1][2] N-Phenylbutanamide Chemicals Dashboard. U.S. Environmental Protection Agency.[1][2] Retrieved February 27, 2026, from [Link]

-

Yalkowsky, S. H., et al. (2010).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[1][2] (General reference for amide solubility behavior).

Sources

optimization of reaction conditions for N-acylation of anilines

Status: Operational | Tier: Level 3 (Advanced Application Support)

Mission Statement

Welcome to the Reaction Optimization Support Center. This guide is engineered for researchers encountering bottlenecks in the N-acylation of anilines. Unlike generic textbook entries, this module addresses the specific kinetic, thermodynamic, and chemoselective challenges inherent to aniline derivatives in drug discovery and process chemistry.

Phase 1: Diagnostic Triage

Before modifying your reaction, identify the root cause of failure using the logic flow below.

Figure 1: Diagnostic logic tree for identifying reaction bottlenecks based on substrate properties and impurity profiles.

Phase 2: Reactivity & Kinetics (The "Why is it slow?" Module)

The Core Problem: Anilines are weaker nucleophiles than aliphatic amines due to resonance delocalization of the nitrogen lone pair into the aromatic ring. This nucleophilicity is further compromised by Electron-Withdrawing Groups (EWGs) or steric bulk.

FAQ: Optimization for "Dead" Anilines

Q: My aniline has a nitro group (or similar EWG) and refuses to react with acid chlorides at RT. Should I just add more heat? A: Heat helps, but it often degrades the acid chloride before the reaction completes.

-

The Fix: Switch the mechanism.

-

Solvent: Use a high-boiling, non-nucleophilic solvent like Toluene or Xylene.

-

Base: Avoid organic bases (TEA/DIPEA) which can form ketenes or decompose. Use solid inorganic bases (

or -

Microwave: Irradiation is highly effective for electron-deficient anilines, often driving reactions in 10-20 mins that take 24h+ thermally [1].

-

Q: I have a 2,6-disubstituted aniline. Conversion stalls at 50%. A: This is a steric gaiting issue. The tetrahedral intermediate cannot form or collapse efficiently.

-

The Fix: You must use a Nucleophilic Catalyst .[1] Adding 5-10 mol% DMAP (4-Dimethylaminopyridine) is non-negotiable here.

-

Mechanism: DMAP attacks the acylating agent to form an N-acylpyridinium ion.[1][2] This intermediate is (a) more electrophilic than the anhydride/chloride and (b) less sterically demanding, allowing the hindered aniline to attack.

Figure 2: The Steglich/DMAP catalytic cycle. The formation of the N-acylpyridinium salt is the rate-determining activation step for hindered substrates.

Phase 3: Selectivity (The "Impurity" Module)

The Core Problem: Over-reaction (Di-acylation) or wrong-site reaction (O- vs N-acylation).

Troubleshooting Guide: Di-acylation (Imide Formation)

Symptom: LCMS shows a peak at M + (2 x Acyl Group).

| Variable | Recommendation | Scientific Rationale |

| Stoichiometry | Strict 1.0 - 1.1 equiv | Excess acylating agent drives the equilibrium toward the imide, especially with electron-rich anilines. |

| Base Selection | Pyridine or | Strong bases (TEA, NaH) deprotonate the formed amide ( |

| Addition Mode | Inverse Addition | Add the acid chloride dropwise to the aniline. This ensures the concentration of the electrophile is always low relative to the nucleophile. |

| Rescue | Basic Hydrolysis | If di-acylation occurs, treat the crude mixture with aqueous NaOH/MeOH. The imide bond is significantly more labile than the amide bond and will hydrolyze back to the desired product selectively. |

Troubleshooting Guide: Chemoselectivity (Aminophenols)

Symptom: Mixture of N-acyl, O-acyl, and N,O-diacyl products.

Q: How do I acylate the amine selectively in the presence of a phenol? A: You must exploit the difference in nucleophilicity based on protonation state.

-

Method A (Schotten-Baumann): Use a biphasic system (EtOAc/Water) with mild base (

). Under these conditions, the amine remains nucleophilic, but the phenol ( -

Method B (Green/Catalytic): Use Boric Acid catalysis (see Phase 4). Boric acid forms a transient interaction with the amine and carboxylic acid, facilitating direct amidation without activating the phenol oxygen.

Phase 4: Green Chemistry & Scale-Up

The Core Problem: Traditional methods use DCM (dichloromethane) and toxic coupling agents.

Solvent Selection Matrix

Replace chlorinated solvents with these CHEM21-recommended alternatives.

| Traditional Solvent | Green Alternative | Benefits | Notes |

| DCM (CH₂Cl₂) | 2-MeTHF (2-Methyltetrahydrofuran) | Higher boiling point ( | Excellent for biphasic workups. |

| DMF / NMP | EtOAc or CPME (Cyclopentyl methyl ether) | Non-mutagenic, easier to remove (lower boiling point than DMF). | CPME resists peroxide formation better than THF. |

| Toluene | Toluene (Acceptable) or Xylenes | Toluene is generally acceptable, but Anisole is a greener high-boiling alternative. |

Advanced Protocol: Boric Acid Catalyzed Direct Amidation

For avoiding acid chlorides entirely.

-

Mechanism: Boric acid (

) or Boronic acids act as mild Lewis acids. They form a monoacyloxyboron intermediate or a dimeric B-O-B active species that activates the carboxylic acid hydroxyl group for displacement by the amine [4]. -

Applicability: Excellent for scale-up; generates only water as a byproduct.

-

Limitation: Requires higher temperatures (reflux in Toluene/Xylene/Anisole) and a Dean-Stark trap to remove water.

Phase 5: Master Standard Operating Procedure (SOP)

Protocol Title: General N-Acylation of Anilines (Acid Chloride Method) Scale: 1.0 mmol (Adaptable)

Reagents:

-

Aniline Substrate (1.0 equiv)

-

Acyl Chloride (1.1 equiv)[1]

-

Base: Pyridine (1.5 equiv) OR

(2.0 equiv) -

Solvent: 2-MeTHF (0.2 M concentration)

-

Catalyst: DMAP (0.05 equiv) [Only if substrate is hindered]

Procedure:

-

Setup: Charge a dried reaction vial with Aniline (1.0 mmol) and 2-MeTHF (5 mL).

-

Base Addition:

-

Standard: Add Pyridine (1.5 mmol).

-

Green/Heterogeneous: Add

(2.0 mmol).

-

-

Catalyst: If the aniline is 2,6-disubstituted, add DMAP (0.05 mmol).

-

Acylation: Cool to